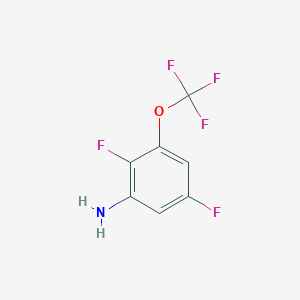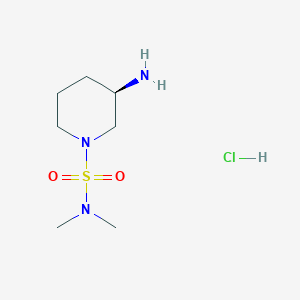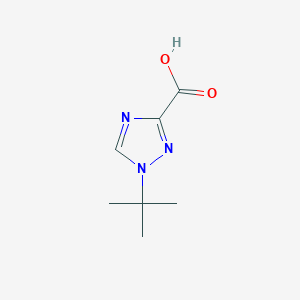
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine (MPPCP) is a synthetic piperazine derivative that has been studied for its potential therapeutic applications. It is a relatively new compound, first synthesized in 2016, and has been studied for its potential applications in treating various disorders, including depression, anxiety, schizophrenia, and Parkinson’s disease.
Applications De Recherche Scientifique
1. Serotonin Receptor Antagonism
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine, as part of its analogues, has been studied for its potential as a serotonin antagonist. One study found that an analogue of this compound, NAN-190, shows high affinity for 5-HT1A serotonin receptors. The research aimed to achieve improved selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors through structural modifications. Some derivatives were found to have enhanced selectivity and affinity, indicating the potential of these analogues in targeting serotonin receptors (Raghupathi et al., 1991).
2. Dopaminergic Ligand Properties
Another research avenue has explored the compound's derivatives as dopaminergic ligands. A study synthesized and evaluated new derivatives for their affinity towards the dopamine D2 receptor. The compounds were assessed in vitro, and the results indicated potential applications in mapping the D2 receptor binding site, with some derivatives showing significant affinity (Penjišević et al., 2016).
3. Positron Emission Tomography (PET) Imaging
Compounds including 1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine have been utilized in PET imaging studies. For instance, [18F]p-MPPF, a derivative, has been used to study serotonergic neurotransmission. The research summarized the development, radiochemistry, animal studies, and human data concerning this compound, highlighting its role in advancing PET imaging technology (Plenevaux et al., 2000).
4. Antibacterial Properties
A study demonstrated the antibacterial potential of a related compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10). It was found to selectively kill bacterial persisters, a type of bacteria that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This research opened avenues for addressing antibiotic resistance (Kim et al., 2011).
5. HIV-1 Reverse Transcriptase Inhibition
In the context of HIV research, analogues of this compound were explored for their inhibitory effects on HIV-1 reverse transcriptase. One study synthesized various analogues and evaluated them for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, contributing to the search for new HIV therapies (Romero et al., 1994).
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-3-2-6-15(16)19-9-11-20(12-10-19)17(21)14-5-4-8-18-13-14/h2-3,6-7,14,18H,4-5,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZFJWGLWQAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















